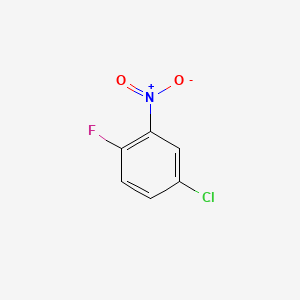

5-Chloro-2-fluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAWBHLTWNWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188056 | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-18-6 | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 5-Chloro-2-fluoronitrobenzene

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the landscape of modern chemical synthesis. Its strategic placement of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—on a benzene ring imparts a unique reactivity profile that is leveraged by medicinal chemists and material scientists alike. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, while the differential reactivity of the halogen atoms allows for selective and sequential transformations.

This guide provides an in-depth exploration of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to its practical application. From predicting its behavior in a reaction mixture to ensuring its safe handling and storage, a thorough grasp of its physical data is a prerequisite for successful and reproducible research and development. This document moves beyond simple data tabulation to explain the causality behind the experimental determination of these properties, offering field-proven insights into the protocols that ensure data integrity and trustworthiness.

Core Physical and Chemical Properties

The fundamental physical constants of a compound govern its behavior in a laboratory setting. The data presented below have been compiled from verified sources and represent the baseline for any experimental design involving this compound.

| Property | Value |

| CAS Number | 345-18-6[1][2][3][4][5] |

| Molecular Formula | C₆H₃ClFNO₂[1][2][3][4][5][6] |

| Molecular Weight | 175.54 g/mol [1][2][3][4][6] |

| Appearance | Light yellow to orange clear liquid[1][6] |

| Melting Point | 8-10 °C[1][2][3][4] |

| Boiling Point | 236-237 °C[1][2][3][7] |

| Density | ~1.48 - 1.49 g/cm³[1][2][3][7] |

| Refractive Index (n20D) | ~1.55[1][3][7] |

| Flash Point | 97 °C[3][7] |

| Purity | ≥ 98% (GC)[1][5] |

| Storage | Store at 2-8 °C, sealed in a dry, dark place[1][3][5] |

Experimental Determination of Key Physical Properties

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their determination. This section details the standard methodologies for measuring the primary , emphasizing the principles that ensure accuracy and reproducibility.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of a compound's purity. A sharp, narrow melting range (typically <1°C) is characteristic of a pure substance, whereas impurities will depress and broaden this range.[8][9] For this compound, with a melting point near room temperature, precise temperature control is paramount. The capillary method is the standard and most accessible technique, offering a balance of accuracy and sample economy.[10]

Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is anhydrous. Finely powder a small amount of the solidified compound.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height). Invert the tube and tap it gently to pack the sample at the sealed bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8][10]

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[8]

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[11]

Caption: Micro-Boiling Point Determination Setup.

Density Determination

Expertise & Causality: Density (mass per unit volume) is an intrinsic property that can aid in substance identification and quality control. [12][13]The buoyancy and displacement methods, based on Archimedes' Principle, are highly accurate for liquids and solids. [14]For a liquid like this compound, using a calibrated pycnometer (a flask with a precise volume) provides the most accurate results. A simpler, yet effective, method involves the direct measurement of the mass of a known volume using a balance and a graduated cylinder.

Protocol: Mass by Volume Method

-

Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m1).

-

Volume Measurement: Carefully add the liquid to the graduated cylinder until the bottom of the meniscus is exactly at a specific volume mark (e.g., 5.0 mL). This is the volume (V).

-

Mass of Filled Cylinder: Record the new mass of the graduated cylinder with the liquid (m2).

-

Calculation: The mass of the liquid (m) is m2 - m1. The density (ρ) is calculated using the formula ρ = m/V. [15][16]5. Self-Validation: Repeat the measurement at least three times and average the results to minimize measurement errors. Ensure the temperature is recorded, as density is temperature-dependent.

Caption: Logical Flow of Density Calculation.

Solubility Assessment

Expertise & Causality: Solubility data is crucial for selecting appropriate solvents for reactions, purifications, and formulations. The principle of "like dissolves like" is a guiding tenet; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. [17]A systematic approach involves testing the compound's solubility in a range of common laboratory solvents of varying polarity.

Protocol: Qualitative Solubility Test

-

Solvent Preparation: In separate, labeled test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Solute Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 20 mg).

-

Observation: Stopper and shake each tube vigorously for 30-60 seconds. Observe if the solute completely dissolves. [18]4. Classification:

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will display a complex splitting pattern for the three ring protons. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and para to it are expected to be significantly deshielded (shifted downfield). [19]The proton ortho to the fluorine will exhibit coupling to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) will be highly deshielded. [19]The other carbons will be influenced by the combined inductive and resonance effects of the three substituents. The carbon bonded to fluorine will appear as a doublet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the functional groups present:

-

Ar-NO₂: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-F: A strong absorption band in the 1000-1400 cm⁻¹ region.

-

C-Cl: A band in the 600-800 cm⁻¹ region.

-

Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight (175.54). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would include the loss of the nitro group (-NO₂) or a chlorine atom (-Cl).

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). [5]* Handling Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles. [5] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Wash hands thoroughly after handling. [5] * In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention. [5]* Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents. [1][3][5]Recommended storage temperature is between 2-8 °C. [1]

-

Conclusion

The physical and spectroscopic properties of this compound are foundational to its effective use as a chemical intermediate. This guide has provided not only the core data but also the underlying experimental principles and protocols necessary for its verification. By adhering to these robust methodologies, researchers can ensure the quality and reproducibility of their work, unlocking the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Marcel Dekker, Inc. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Explore Density of Solids: Practical Guide for Class 9 Physics (2025-26). Toppr. [Link]

-

Boiling Points - Concept. JoVE. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring Density with Laboratory Balance. Mettler Toledo. [Link]

-

Melting point determination. SSERC. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

This compound | 345-18-6. INDOFINE Chemical Company, Inc. [Link]

-

Experiment 1: Determining the Densities of Solids. Babcock University. [Link]

-

Carbon-13 chemical shifts of substituted nitrosobenzenes. Canadian Journal of Chemistry. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Boiling Points - Procedure. JoVE. [Link]

-

Melting point determination | Resource. RSC Education. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

MEASUREMENT OF DENSITY. CUNY. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Determination of the density of liquids and solids (regular and irregular). WJEC. [Link]

-

4: Determination of a Solubility Constant. Chemistry LibreTexts. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound>98.0%(GC)5g [scisupplies.eu]

- 3. This compound , >98.0%(GC) , 345-18-6 - CookeChem [cookechem.com]

- 4. This compound | 345-18-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 345-18-6 [m.chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. pennwest.edu [pennwest.edu]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. mt.com [mt.com]

- 15. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 16. wjec.co.uk [wjec.co.uk]

- 17. education.com [education.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 5-Chloro-2-fluoronitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoronitrobenzene, a pivotal building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore its reactivity with a focus on nucleophilic aromatic substitution, and present detailed synthetic protocols for its transformation into key pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent in the synthesis of complex therapeutic agents, including kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound is a substituted nitrobenzene that has emerged as a valuable starting material in the synthesis of a wide array of biologically active molecules.[1] Its utility is primarily derived from the orchestrated reactivity of its functional groups: the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack, and the two halogen substituents, which serve as leaving groups and influence the regioselectivity of substitution reactions. This unique combination of features makes it an ideal precursor for the synthesis of complex pharmaceutical intermediates, particularly substituted anilines that are core components of many targeted therapies.[2]

The strategic placement of the chloro and fluoro atoms is not coincidental. The fluorine atom at the 2-position, being highly electronegative, significantly enhances the electrophilicity of the aromatic ring, thereby facilitating nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position provides an additional site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound. This guide will explore the practical applications of this well-designed chemical entity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. The key data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol |

| CAS Number | 345-18-6 |

| Appearance | Light yellow to yellow to orange clear liquid |

| Melting Point | 10 °C |

| Boiling Point | 237 °C |

| Density | 1.48 g/cm³ |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[3]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Ensure adequate ventilation.[4]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal:

-

Dispose of this material and its container as hazardous waste.[5] Avoid release to the environment.

Core Reactivity and Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mode of reactivity for this compound in synthetic applications is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the case of this compound, a nucleophile will preferentially attack the carbon atom bearing the fluorine atom (C2 position), which is ortho to the nitro group. This is due to the superior ability of the fluorine atom to stabilize the negative charge in the transition state through its strong inductive effect.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoronitrobenzene

Introduction

5-Chloro-2-fluoronitrobenzene is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. It serves as a versatile intermediate in the manufacturing of pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—imparts unique reactivity and properties to target molecules.[1][2][3] Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity and success of subsequent synthetic steps and for meeting stringent regulatory standards in drug development.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, offering a detailed interpretation rooted in the fundamental principles of spectroscopy and the electronic effects of the substituents. Each section outlines the experimental rationale, presents validated data, and explains the causal relationships that define the compound's spectral fingerprint.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic signature of this compound arises from the interplay of its three substituents on the benzene ring. The powerful electron-withdrawing nature of the nitro (NO₂) group, combined with the inductive effects of the chloro (Cl) and fluoro (F) atoms, creates a distinct electronic environment that governs the chemical shifts, coupling constants, and vibrational frequencies observed in the various spectra.

For clarity in the following discussions, the atoms are numbered according to standard IUPAC nomenclature as shown below.

Caption: IUPAC numbering for this compound.

Part 1: Proton (¹H) NMR Spectroscopy

Proton NMR is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR

A self-validating ¹H NMR experiment is conducted under standardized conditions to ensure data reproducibility and accuracy.

-

Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for aromatic compounds and its distinct residual solvent peak, which can be used as a secondary chemical shift reference.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, serving as the primary reference point for the chemical shift scale.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Acquisition Parameters: Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The spectrum is then integrated to determine the relative ratios of the protons.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.05 | ddd | J(H,H) = 9.2, 5.5; J(H,F) = 2.8 | 1H |

| H4 | 7.55 | ddd | J(H,H) = 9.2, 1.9; J(H,F) = 9.2 | 1H |

| H3 | 7.35 | t | J(H,H) = 9.2 | 1H |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Spectral Interpretation and Causality

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region (7.0-8.5 ppm), consistent with the three protons on the substituted benzene ring.

-

Downfield Shift of H6 (8.05 ppm): The proton at the C6 position (H6) is the most deshielded. This is a direct consequence of its position ortho to the strongly electron-withdrawing nitro group. The nitro group's anisotropic effect and powerful inductive/resonance withdrawal of electron density significantly reduce the shielding around H6, shifting its resonance far downfield. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H4 (meta), H3 (para), and the fluorine atom at C2.

-

Intermediate Shift of H4 (7.55 ppm): The proton at C4 is ortho to the chloro group and meta to the nitro group. The chloro group is inductively withdrawing but a weak resonance donor, while the nitro group's withdrawing effect is attenuated at the meta position. This results in a chemical shift that is downfield from a typical aromatic proton but upfield relative to H6. The complex multiplicity (ddd) is due to coupling with H3 (ortho), H6 (meta), and a significant through-space coupling to the fluorine atom.

-

Upfield Shift of H3 (7.35 ppm): H3 is the most shielded of the three aromatic protons. It is positioned ortho to the fluorine atom and meta to the chloro group. While both halogens are electronegative, the net deshielding effect at this position is the weakest, resulting in the most upfield chemical shift. Its appearance as a triplet is a classic example of a "virtual coupling" phenomenon, where the coupling constants to H4 (ortho) and the fluorine atom are coincidentally very similar (J ≈ 9.2 Hz), causing the signal to resolve as a triplet rather than the expected doublet of doublets.

Part 2: Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample and Solvent: The same sample prepared for ¹H NMR analysis is used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Mode: A proton-decoupled mode is standard. In this experiment, broadband irradiation at the proton frequency removes all ¹H-¹³C coupling, causing each unique carbon signal to appear as a sharp singlet. This simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. A sufficient number of scans are acquired to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C-F) | 158.0 |

| C1 (C-NO₂) | 139.7 |

| C5 (C-Cl) | 130.6 |

| C4 | 128.8 |

| C6 | 121.2 |

| C3 | 118.0 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Spectral Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum shows six distinct singlets, confirming the presence of six chemically non-equivalent carbon atoms in the aromatic ring.

-

C2 (158.0 ppm): The carbon directly bonded to the fluorine atom (C2) exhibits the most downfield chemical shift. This is a hallmark of C-F bonding, where the high electronegativity of fluorine causes extreme deshielding of the attached carbon. The signal for this carbon would appear as a large doublet in a proton-coupled spectrum due to the strong one-bond ¹³C-¹⁹F coupling.

-

C1 (139.7 ppm): The carbon bearing the nitro group (C1) is also significantly deshielded due to the strong electron-withdrawing nature of the substituent.

-

C5 (130.6 ppm): The carbon attached to the chlorine atom (C5) appears at a chemical shift typical for a chlorinated aromatic carbon. The effect is less pronounced than that of fluorine.

-

C4, C6, and C3 (128.8, 121.2, 118.0 ppm): These carbons, which are bonded to hydrogen, appear in the expected aromatic region. Their relative shifts are dictated by their proximity to the electron-withdrawing substituents. C3 is the most upfield (most shielded) as it is furthest from the powerful nitro group and is influenced by the electron-donating resonance effect of the halogens.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest and most common method is to place a single drop of the neat liquid between two polished salt (NaCl or KBr) plates, creating a thin capillary film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then scanned, and the instrument automatically subtracts the background to produce the final spectrum of the compound. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1600, 1470 | Medium | Aromatic C=C Ring Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800-600 | Strong | C-Cl Stretch & C-H Out-of-Plane Bending |

Interpretation based on data from SDBS and established correlation tables.[4]

Spectral Interpretation and Causality

The IR spectrum provides definitive evidence for the key functional groups.

-

Nitro Group (NO₂): The most characteristic signals in the spectrum are two very strong absorption bands at 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[4] The presence and high intensity of these two bands are a definitive indicator of a nitroaromatic compound.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the C=C ring stretching absorptions around 1600 and 1470 cm⁻¹.

-

Halogen Bonds: The C-F stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers, typically in the 800-600 cm⁻¹ range.[4] This region also contains strong signals from C-H out-of-plane bending, which can provide information about the substitution pattern of the ring.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A minute amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙) .

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Mass Spectrometry Data Summary

| m/z Value | Relative Abundance | Fragment Assignment |

| 175/177 | High | [M]⁺˙ Molecular Ion (C₆H₃³⁵ClFNO₂)⁺˙ / (C₆H₃³⁷ClFNO₂)⁺˙ |

| 145/147 | Moderate | [M - NO]⁺ |

| 129/131 | Low | [M - NO₂]⁺ |

| 94 | Moderate | [C₅H₃F]⁺ (Loss of NO₂ and Cl) |

| 75 | High | [C₆H₄F - H]⁺ fragment |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Fragmentation Analysis

Caption: Key fragmentation pathways for this compound in EI-MS.

-

Molecular Ion Peak (m/z 175/177): The spectrum shows a prominent molecular ion peak, which is characteristic of stable aromatic compounds.[5] Crucially, the peak appears as a doublet with a ~3:1 intensity ratio. This is the isotopic signature of a single chlorine atom, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. This observation is a self-validating piece of evidence for the presence of one chlorine atom in the molecule. The nominal mass of 175 Da corresponds to the formula C₆H₃³⁵ClFNO₂.

-

Key Fragments:

-

Loss of NO (m/z 145/147): A common fragmentation pathway for nitroaromatics is the loss of a neutral nitric oxide (NO) radical (30 Da).

-

Loss of NO₂ (m/z 129/131): The loss of the entire nitro group as a neutral NO₂ molecule (46 Da) is also observed, leading to the chlorofluorophenyl cation.

-

Loss of Cl (from m/z 129/131): Subsequent loss of a chlorine radical from the m/z 129/131 fragment results in the ion at m/z 94.

-

Conclusion: An Integrated Spectroscopic Workflow

The structural elucidation of this compound is a logical, stepwise process where each spectroscopic technique provides a unique and complementary piece of the puzzle. No single technique is sufficient on its own, but together they provide an unambiguous and self-validating confirmation of the molecular structure.

Caption: Integrated workflow for structural confirmation.

This guide has demonstrated that through the systematic application and interpretation of MS, IR, ¹³C NMR, and ¹H NMR, the chemical identity of this compound can be confirmed with a high degree of confidence. The causality-driven analysis presented herein provides a robust framework for researchers engaged in the synthesis and quality control of this, and other, vital chemical intermediates.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University, Department of Chemistry and Biochemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-2-fluoronitrobenzene

Introduction

5-Chloro-2-fluoronitrobenzene is a substituted aromatic compound with the molecular formula C₆H₃ClFNO₂.[1][2] It serves as a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the underlying principles of substituent effects, and a standardized protocol for data acquisition.

Theoretical Framework: Substituent Effects on the Aromatic System

The chemical shifts and coupling patterns observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the three substituents—nitro (-NO₂), fluoro (-F), and chloro (-Cl)—on the benzene ring.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a potent negative resonance effect (-R). It significantly deshields the ortho and para positions, causing the corresponding protons and carbons to resonate at higher chemical shifts (downfield).[4][5]

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density from the ring. However, it also possesses a positive resonance effect (+R) due to its lone pairs of electrons, which can donate electron density to the ring. The interplay of these opposing effects modulates the shielding of nearby nuclei.

-

Chlorine (-Cl): Similar to fluorine, chlorine has a -I effect and a +R effect. However, chlorine is less electronegative and a poorer π-donor than fluorine, resulting in a different net electronic influence on the aromatic ring.

These combined effects lead to a unique electronic environment for each of the three aromatic protons and six carbons, resulting in a well-resolved and interpretable NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region, typically observed between 6.5 and 8.5 ppm.[6][7] The chemical shifts, multiplicities, and coupling constants are dictated by the positions of the protons relative to the substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 9 Hz, ⁴J(H3-H6) ≈ 2-3 Hz |

| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) or ddd | ³J(H4-H3) ≈ 9 Hz, ³J(H4-H6) ≈ 9 Hz, ⁵J(H4-F) ≈ 4-5 Hz |

| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 9 Hz, ⁴J(H6-H3) ≈ 2-3 Hz |

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration.

Interpretation and Assignment:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, making it the most deshielded (highest chemical shift). It exhibits a large coupling to H-4 (ortho coupling, ³J) and a smaller coupling to H-6 (meta coupling, ⁴J).[8]

-

H-4: This proton is coupled to both H-3 and H-6 with large ortho couplings. Additionally, it experiences a long-range coupling to the fluorine atom at position 2 (⁵J). This results in a more complex splitting pattern, often appearing as a triplet of doublets.

-

H-6: This proton is ortho to the chlorine atom and meta to the nitro group. It is the most shielded of the three protons. It shows a large ortho coupling to H-4 and a small meta coupling to H-3.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, all six carbons in the aromatic ring of this compound are chemically non-equivalent and will produce six distinct signals. Aromatic carbons typically resonate in the 120-150 ppm range.[7][9]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NO₂) | ~145 - 150 |

| C-2 (C-F) | ~155 - 160 (doublet, ¹J(C-F) ≈ 250-260 Hz) |

| C-3 | ~125 - 130 |

| C-4 | ~130 - 135 |

| C-5 (C-Cl) | ~128 - 133 |

| C-6 | ~118 - 123 |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation and Assignment:

-

Carbons bonded to substituents (Quaternary Carbons): The chemical shifts of these carbons are significantly influenced by the directly attached atom.

-

C-2 (bonded to F): This carbon will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)). It is typically the most downfield signal due to the electronegativity of fluorine.

-

C-1 (bonded to NO₂): The electron-withdrawing nature of the nitro group deshields this carbon.

-

C-5 (bonded to Cl): The chemical shift is influenced by the "heavy atom effect" of chlorine, in addition to its electronic effects.

-

-

Protonated Carbons:

-

C-3, C-4, C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the three substituents. Assignments can be confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton.

-

Experimental Protocol for NMR Data Acquisition

A standardized and well-executed experimental procedure is critical for obtaining high-quality, reproducible NMR data.[10]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial as it must completely dissolve the sample without interfering with the signals of interest.[10][12]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[10]

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[12][13]

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[11]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into a spinner and place it in the spectrometer's depth gauge to ensure correct positioning within the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[10]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.[10]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[10]

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable by understanding the fundamental electronic effects of the substituents on the aromatic ring. The distinct chemical shifts and characteristic coupling patterns allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Adherence to a rigorous experimental protocol is paramount for obtaining high-quality data suitable for research, development, and quality control purposes in the pharmaceutical and chemical industries.

References

-

Interpreting Aromatic NMR Signals - YouTube. (2021). Retrieved from [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024). Retrieved from [Link]

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved from [Link]

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). Retrieved from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025). Retrieved from [Link]

-

An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved from [Link]

-

The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.). Retrieved from [Link]

-

The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Retrieved from [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017). Retrieved from [Link]

-

This compound, Min. 98.0 (GC), 5 g - sciedco. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

-

This compound | 345-18-6 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

reactivity of 5-Chloro-2-fluoronitrobenzene in organic synthesis

An In-depth Technical Guide to the Reactivity and Application of 5-Chloro-2-fluoronitrobenzene in Organic Synthesis

Abstract

This compound (CAS No. 345-18-6) is a pivotal intermediate in modern organic synthesis, prized for its unique and predictable reactivity.[1][2] This guide provides an in-depth analysis of the electronic factors governing its behavior, focusing primarily on its utility in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles of regioselectivity, provide field-proven experimental protocols, and discuss the compound's application in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Physicochemical Properties and Structural Analysis

This compound is a pale yellow liquid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior.[1][3][4] Understanding the interplay of these groups is fundamental to predicting its reactivity.

| Property | Value | Source |

| CAS Number | 345-18-6 | [1][3][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |

| Molecular Weight | 175.54 g/mol | [1][3] |

| Appearance | Light yellow to orange clear liquid | [1][4] |

| Boiling Point | 237 °C | [1] |

| Melting Point | 10 °C | [1][3] |

| Density | ~1.48 g/cm³ | [1][3] |

| Purity | ≥ 98% (GC) | [1][4] |

| Synonyms | 4-Chloro-1-fluoro-2-nitrobenzene | [1][4][6] |

The molecule's reactivity is a direct consequence of the electronic effects exerted by its three substituents on the aromatic ring:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. It achieves this through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M), which can stabilize the anionic intermediate (Meisenheimer complex) formed during SNAr reactions.[7][8]

-

Fluorine (-F) and Chlorine (-Cl): Both halogens are electronegative and exert an electron-withdrawing inductive effect (-I). Critically, they serve as potential leaving groups in substitution reactions.

The key to this molecule's utility lies in the relative positioning of these groups. The nitro group is positioned ortho to the fluorine atom and meta to the chlorine atom. This specific arrangement is the primary determinant of the compound's regioselective reactivity.

Caption: Electronic activation of this compound.

The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The predominant and most synthetically valuable reaction of this compound is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the key reaction intermediate.[8][9]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism .

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (L⁻).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

electrophilic and nucleophilic sites of 5-Chloro-2-fluoronitrobenzene

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-2-fluoronitrobenzene

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its distinct reactivity profile.[1] This guide provides a comprehensive analysis of the molecule's electronic architecture to elucidate its electrophilic and nucleophilic characteristics. We will explore the interplay of its substituent groups—nitro, chloro, and fluoro—and their collective influence on the aromatic ring's reactivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into predicting reaction outcomes and designing synthetic pathways involving this versatile building block.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electronic properties of its substituents. In this compound, the benzene ring is functionalized with three distinct groups, each exerting a significant influence on the ring's electron density.

-

Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

-

Fluorine (-F): Located at C2, fluorine is the most electronegative element, exhibiting a potent -I effect that withdraws electron density from the ring.[2] While it possesses a positive mesomeric effect (+M) due to its lone pairs, the inductive effect overwhelmingly dominates for halogens, leading to overall ring deactivation for electrophilic substitution.[3]

-

Chlorine (-Cl): Situated at C5, chlorine also deactivates the ring via a strong -I effect, which outweighs its +M effect.

The synergistic effect of these three electron-withdrawing substituents renders the aromatic ring of this compound significantly electron-deficient. This pronounced electron deficiency is the cornerstone of its chemical behavior, making the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 345-18-6 | [4][5][6] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][6] |

| Molecular Weight | 175.54 g/mol | [1][5] |

| Appearance | Light yellow to orange clear liquid | [1][4] |

| Melting Point | 10 °C | [1][4] |

| Boiling Point | 237 °C | [1] |

| Density | 1.48 g/cm³ | [1][4] |

| Purity | ≥ 98% (GC) | [1][4] |

Analysis of Reactive Sites: A Dichotomy of Reactivity

The electronic landscape of this compound dictates a clear hierarchy of its reactive sites. While the molecule contains atoms with lone pairs (oxygen, fluorine, chlorine) that are technically nucleophilic, the dominant and synthetically useful reactivity stems from the electrophilic nature of the aromatic ring carbons.

Primary Electrophilic Sites: The Arena for Nucleophilic Aromatic Substitution (SₙAr)

The most significant reactivity pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[7][8]

The mechanism proceeds in two steps:

-

Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized carbanion intermediate.[2][9]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.[8]

In this compound, the nitro group at C2 activates the ortho (C1) and para (C5) positions for nucleophilic attack.

-

C2-F Site (Ortho to -NO₂): The carbon atom bonded to fluorine is a prime electrophilic center. Fluorine's high electronegativity strongly polarizes the C-F bond, making the C2 carbon highly partial-positive and susceptible to attack.[2][10] Furthermore, the negative charge of the Meisenheimer complex formed upon attack at this site can be delocalized directly onto the powerfully stabilizing nitro group.

-

C5-Cl Site (Para to -NO₂): The carbon atom bonded to chlorine is also activated. Attack at this para position also allows for resonance stabilization of the negative intermediate by the nitro group.[7]

Which site is more reactive?

The C2-F position is the dominant site for nucleophilic attack. This preference is dictated by two key factors:

-

Electrophilicity of Carbon: Fluorine is more electronegative than chlorine, inducing a greater partial positive charge on the attached carbon (C2), making it a "harder" and more attractive electrophilic center for nucleophiles.[2]

-

Leaving Group Ability in SₙAr: In the context of SₙAr, where the first step is rate-determining, the C-F bond's polarization is more critical than the leaving group's stability in solution. Therefore, fluoride is a better leaving group than chloride in this specific reaction mechanism, a trend opposite to Sₙ1 and Sₙ2 reactions.[10]

Caption: Predicted reactivity map of this compound.

Secondary Electrophilic Sites: The Challenge of Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring.[11][12] Given that the ring in this compound is severely electron-deficient, it is highly deactivated towards EAS. Such reactions would require harsh conditions (high temperatures, strong acids) and are generally not synthetically viable.

However, for the purpose of a complete analysis, we can predict the regiochemical outcome if an EAS reaction were forced to occur. We must consider the directing effects of the three substituents:

-

-NO₂ (at C2): A meta-director, directing incoming electrophiles to C4 and C6.

-

-F (at C2): An ortho, para-director, directing to C3 and C5 (already substituted).

-

-Cl (at C5): An ortho, para-director, directing to C4 and C6.

All three groups either deactivate or direct away from the remaining C-H positions. However, the directing effects of the -NO₂ and -Cl groups converge on positions C4 and C6. Therefore, these would be the least deactivated and most probable sites for an electrophile to attack under extreme conditions.

Experimental Workflow: Synthesis of a Substituted Aniline Derivative via SₙAr

This section provides a validated, step-by-step methodology for the SₙAr reaction of this compound with a primary amine, a common transformation in pharmaceutical synthesis.[13]

Objective: To synthesize N-benzyl-5-chloro-2-nitroaniline by selective substitution of the fluorine atom.

Reaction Scheme: this compound + Benzylamine → N-benzyl-5-chloro-2-nitroaniline + HF

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Rationale |

| This compound | 175.54 | 1.76 g | 10 mmol | Starting Material |

| Benzylamine | 107.15 | 1.18 g | 11 mmol | Nucleophile (slight excess) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | Base to neutralize HF byproduct |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Polar aprotic solvent to facilitate SₙAr |

Step-by-Step Protocol

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 mmol) and N,N-Dimethylformamide (20 mL).

-

Reagent Addition: Add potassium carbonate (20 mmol) to the flask, followed by the dropwise addition of benzylamine (11 mmol) over 5 minutes at room temperature. The base is crucial to scavenge the hydrofluoric acid generated, driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. This will precipitate the solid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL) to remove residual DMF and salts.

-

Purification: Recrystallize the crude product from ethanol to obtain pure N-benzyl-5-chloro-2-nitroaniline as a yellow solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of a C-F coupling signal in the ¹³C NMR is a key indicator of successful substitution.

Caption: Experimental workflow for a typical SₙAr reaction.

Conclusion

The chemical personality of this compound is dominated by the profound electrophilicity of its aromatic ring, a direct consequence of the synergistic electron-withdrawing capabilities of its nitro, fluoro, and chloro substituents. This comprehensive analysis confirms that the molecule's primary mode of reactivity is Nucleophilic Aromatic Substitution, with the C2-F position being the overwhelmingly favored site for nucleophilic attack due to enhanced carbon electrophilicity and the unique dynamics of the SₙAr mechanism. While the ring is inert to standard electrophilic substitution, a predictive framework suggests that any forced reaction would likely occur at the C4 or C6 positions. These fundamental insights into the molecule's electronic and reactive properties are essential for leveraging this compound as a strategic building block in the rational design and synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

References

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

-

Jasperse, J. (n.d.). Aromatic Reactions. Chem 360 Notes. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 14.2: Examples of electrophilic aromatic substitution. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

Han, G. S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved from [Link]

-

Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | 345-18-6 [chemicalbook.com]

solubility of 5-Chloro-2-fluoronitrobenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoronitrobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 345-18-6), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a predicted solubility profile based on physicochemical properties and established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility

This compound is a versatile building block in synthetic chemistry, valued for its role in introducing specific halogen and nitro functionalities into complex organic molecules.[1] Its utility in the synthesis of pharmaceuticals and agrochemicals makes understanding its physical properties paramount.[3] Solubility, in particular, is a critical parameter that dictates the choice of solvent for chemical reactions, influences the efficiency of crystallization and purification, and is a fundamental consideration in the formulation of active pharmaceutical ingredients (APIs). An informed selection of solvents based on solubility can prevent costly trial-and-error experiments, improve yield and purity, and ensure process scalability. This guide provides the foundational knowledge required to predict, determine, and apply the solubility behavior of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 345-18-6 | [1][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][4] |

| Molecular Weight | 175.54 g/mol | [1][4][5] |

| Appearance | Light yellow to orange clear liquid | [1][4] |

| Melting Point | 8-10 °C | [1][2][5] |

| Boiling Point | 237 °C | [1][5] |

| Density | 1.48 g/cm³ | [1][5] |

Theoretical Principles: Predicting Solubility

The adage "like dissolves like" serves as the primary guiding principle for predicting solubility.[6] This concept is rooted in the polarity of the solute and the solvent and the intermolecular forces that govern their interactions.

Molecular Structure Analysis: this compound is a substituted benzene ring containing three key functional groups: a nitro group (-NO₂), a chloro group (-Cl), and a fluoro group (-F).

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a weak hydrogen bond acceptor.

-

Halogens (-Cl, -F): These groups are electronegative, contributing to the molecule's overall polarity and dipole moment.

-

Benzene Ring: The aromatic ring is inherently non-polar and capable of π-π stacking and van der Waals interactions.

The combination of a non-polar aromatic core with multiple polar functional groups results in a molecule of moderate to high polarity . Therefore, it is predicted to be more soluble in polar solvents than in non-polar hydrocarbon solvents.

Solvent Classification and Predicted Affinity:

-

Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be limited. While the benzene ring can interact with toluene via van der Waals forces, the strong polar groups will hinder dissolution in highly non-polar solvents like heptane.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess significant dipole moments but do not have acidic protons. They are excellent at solvating polar molecules through dipole-dipole interactions. This compound is expected to exhibit good to excellent solubility in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the solute cannot donate a hydrogen bond, its nitro and fluoro groups can act as hydrogen bond acceptors. Good solubility is anticipated, though potentially less than in optimal polar aprotic solvents.

-

Aqueous Solvents (e.g., Water): Despite its polarity, the molecule's significant non-polar benzene core and lack of strong hydrogen-bonding donor groups suggest it will be only slightly soluble or insoluble in water, a characteristic common for many organic compounds.[7]

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The following section details a standard laboratory protocol for determining the solubility of a solid/liquid compound like this compound. The general principles of this methodology are widely established in organic chemistry laboratory practices.[8][9][10]

Isothermal Shake-Flask Method

This widely used method involves creating a saturated solution of the solute at a constant temperature and then determining its concentration.

Objective: To quantify the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Protocol:

-

Preparation: Set the shaker bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

-

Sample Addition: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solute so that a solid/liquid phase remains after equilibrium is reached, ensuring saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

-

Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment. Carefully withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with the appropriate solvent in a volumetric flask.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L).

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the Isothermal Shake-Flask Method.

Predicted Solubility Profile

The following table summarizes the expected , based on the theoretical principles discussed in Section 3. This is a predictive guide and should be confirmed by experimental data as outlined in Section 4.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Heptane | Non-Polar | Very Low | Mismatch in polarity between the polar solute and non-polar aliphatic solvent. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | Aromatic ring allows for some interaction, but overall polarity mismatch limits solubility. |

| Dichloromethane | Polar Aprotic | High | Good polarity match; effective solvation via dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Strong dipole moment and ester group can effectively solvate the polar solute. |

| Acetone | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions with the solute. |

| Ethanol | Polar Protic | High | Capable of accepting hydrogen bonds from the solvent; good overall polarity match. |

| Methanol | Polar Protic | High | Similar to ethanol, a good polar match for the solute. |

| Water | Polar Protic (Aqueous) | Very Low | The non-polar aromatic core dominates, leading to poor solvation in water. |

Advanced Solubility Prediction Models

For more precise, non-experimental predictions, computational models can be employed. Modern approaches utilize thermodynamic cycles and machine learning algorithms to forecast solubility with increasing accuracy.[11][12] These models consider parameters such as fusion enthalpy, melting point, and activity coefficients, often derived from quantum chemistry or machine learning predictions.[13][14] While a deep dive into these methods is beyond the scope of this guide, researchers should be aware that such in silico tools can provide valuable estimates early in the development process, helping to prioritize experiments and reduce resource expenditure.[15]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation.[5]

-

Handling: Always handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a moderately to highly polar molecule whose solubility is governed by its distinct functional groups and aromatic core. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar and aqueous media. This guide provides both the theoretical framework to understand these properties and a robust experimental protocol to quantify them accurately. By leveraging this information, researchers can make more informed decisions in the design of synthetic routes, purification strategies, and product formulations, ultimately enhancing the efficiency and success of their scientific endeavors.

References

-

Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Modarress, H., & Asadollahi, M. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

Mavromanolakis, G., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

-